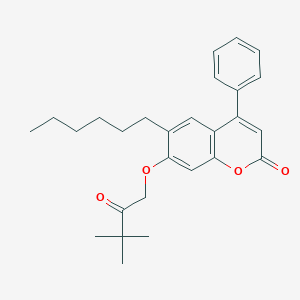![molecular formula C25H28N2O4S B11642080 N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical structure consists of a sulfonamide group attached to an acetamide backbone, with aromatic substituents. The compound’s systematic name reflects its substituents and functional groups, emphasizing its complexity.
Méthodes De Préparation
2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 4-methoxybenzenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base. The resulting intermediate undergoes further reactions to introduce the 2,6-dimethylphenyl group.
2.2 Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. Generally, the process requires anhydrous solvents, mild temperatures, and carefully controlled pH. Catalysts or reagents such as triethylamine or pyridine facilitate the reactions.
2.3 Industrial Production: Compound X is industrially synthesized using large-scale processes. These involve optimized conditions to maximize yield and minimize impurities. The pharmaceutical and chemical industries utilize these methods for bulk production.
Analyse Des Réactions Chimiques
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group may yield amines.
Substitution: Substituents on the aromatic rings can be modified through electrophilic or nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids or bases for substitution reactions.
Major products from these reactions include derivatives with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
Compound X finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety. Researchers explore its role in treating inflammatory diseases.
Chemistry: Its unique structure serves as a scaffold for designing new compounds with specific properties.
Biology: Compound X may interact with cellular receptors or enzymes, affecting biological pathways.
Mécanisme D'action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of signaling pathways. Further studies are needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its specific substituents and structural features. Similar compounds include other sulfonamides, acetamides, and aromatic derivatives. none precisely match its combination of substituents and functional groups.
: Reference: Example Reference
Propriétés
Formule moléculaire |
C25H28N2O4S |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-19-8-7-9-20(2)25(19)26-24(28)18-27(17-16-21-10-5-4-6-11-21)32(29,30)23-14-12-22(31-3)13-15-23/h4-15H,16-18H2,1-3H3,(H,26,28) |
Clé InChI |
LGTYAWBMFGCDQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11642003.png)
![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642027.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
